molecular formula C10H7BrN2O B11865671 6-Bromoquinoline-8-carboxamide

6-Bromoquinoline-8-carboxamide

Cat. No.: B11865671
M. Wt: 251.08 g/mol
InChI Key: MEPQDMPPWYVWBJ-UHFFFAOYSA-N
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Description

6-Bromoquinoline-8-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a carboxamide group at the 8th position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinoline-8-carboxamide can be achieved through several methodsFor example, starting with 8-bromoquinoline, the compound can be converted to 8-cyanoquinoline, which is then transformed into the desired carboxamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions followed by amide formation. The use of transition metal catalysts, metal-free ionic liquid mediated reactions, and green reaction protocols are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromoquinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted quinoline derivatives .

Scientific Research Applications

6-Bromoquinoline-8-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Biological Studies: The compound is used to study the structure-activity relationships of quinoline derivatives and their interactions with biological targets.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-8-carboxamide involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as CD38, which plays a role in various cellular processes. The compound’s ability to interact with these targets can lead to changes in cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

6-Bromoquinoline-8-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

6-bromoquinoline-8-carboxamide

InChI

InChI=1S/C10H7BrN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h1-5H,(H2,12,14)

InChI Key

MEPQDMPPWYVWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)N)Br

Origin of Product

United States

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